molecular formula C16H20N2O2 B7460028 3-(1-Acetyl-4-piperidyl)-5-methoxyindole

3-(1-Acetyl-4-piperidyl)-5-methoxyindole

Cat. No.: B7460028
M. Wt: 272.34 g/mol
InChI Key: SEJATUMJNKXDLW-UHFFFAOYSA-N
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Description

3-(1-Acetyl-4-piperidyl)-5-methoxyindole is an indole derivative characterized by a methoxy group at the 5-position of the indole ring and a 1-acetyl-4-piperidyl substituent at the 3-position.

Properties

IUPAC Name

1-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-7-5-12(6-8-18)15-10-17-16-4-3-13(20-2)9-14(15)16/h3-4,9-10,12,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJATUMJNKXDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetyl-4-piperidyl)-5-methoxyindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, and aldehydes.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Metabolic Stability : 5-Methoxyindole analogs with bulky substituents (e.g., cyclopropyl) show improved metabolic stability over 5-methoxyindole itself, suggesting that the acetyl-piperidine group in the target compound may confer similar advantages .
  • Receptor Specificity : Melatonin and 5-methoxytryptamine act through receptors trP47363/trP13076 in plants. The acetyl-piperidine group in this compound may alter receptor binding compared to simpler derivatives .

Q & A

Q. What are the established synthetic routes for 3-(1-Acetyl-4-piperidyl)-5-methoxyindole, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

  • Step 1: Introduction of the methoxy group at the 5-position of indole via electrophilic substitution under acidic conditions, similar to methods used for 5-methoxyindole derivatives .
  • Step 2: Piperidine ring formation through reductive amination or nucleophilic substitution, followed by acetylation at the 1-position of the piperidyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield. For example, acetylation often requires anhydrous conditions and a base like triethylamine to prevent hydrolysis .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used to isolate the final compound. Monitoring via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy protons (δ ~3.8 ppm) and piperidyl protons (δ ~1.5–3.0 ppm). Acetyl groups show carbonyl signals at ~170 ppm in ¹³C NMR .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns, such as loss of the acetyl group (m/z –42).
  • Computational Methods:
    • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (HOMO-LUMO gaps) and electrostatic potential maps for reactivity analysis .
    • Molecular Docking: Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina, focusing on the acetyl-piperidyl moiety’s role in hydrophobic interactions .

Q. What in vitro biological assays are commonly employed to evaluate its bioactivity, and how should researchers address variability in IC₅₀ values?

Methodological Answer:

  • Anticancer Assays:
    • MTT/Proliferation Assays: Test against cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin). IC₅₀ values may vary due to cell passage number or serum concentration .
  • Antimicrobial Screening:
    • Microbroth Dilution: Assess antifungal activity (e.g., against Candida albicans) with fluconazole as a reference. Normalize results to cell density (OD₆₀₀) .
  • Addressing Variability:
    • Standardize protocols (e.g., incubation time, solvent controls) and report data as mean ± SEM across ≥3 independent experiments. Use ANOVA for statistical validation .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s receptor binding affinity reported across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., radioligand vs. fluorescence polarization). For example, discrepancies in serotonin receptor affinity may arise from differences in membrane preparation (e.g., HEK293 vs. CHO cells) .
  • Orthogonal Validation:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to confirm affinity values.
    • Thermal Shift Assays: Validate target engagement by monitoring protein melting temperature shifts .

Q. How do the piperidyl and methoxy substituents influence pharmacokinetic properties, and what experimental approaches assess this?

Methodological Answer:

  • Lipophilicity (LogP): Measure via shake-flask method (octanol/water partitioning). The methoxy group increases hydrophilicity, while the acetyl-piperidyl moiety enhances membrane permeability .
  • Metabolic Stability:
    • Liver Microsome Assays: Incubate with human microsomes (37°C, NADPH) and quantify parent compound degradation via LC-MS. The acetyl group may reduce first-pass metabolism .
  • In Vivo PK Studies:
    • Administer intravenously/orally to rodents, collect plasma samples, and calculate AUC, t₁/₂, and bioavailability. Compare with structural analogs to isolate substituent effects .

Q. What best practices ensure reproducibility in multi-step synthesis and purification?

Methodological Answer:

  • Reaction Monitoring: Use inline FTIR or LC-MS to track intermediate formation (e.g., acetylated piperidine). For example, detect carbonyl stretches (1700 cm⁻¹) or [M+H]⁺ ions .
  • Scale-Up Considerations:
    • Optimize stirring rate and heating uniformity in larger batches to avoid side reactions (e.g., over-acetylation).
    • Implement Quality-by-Design (QbD) principles, varying parameters (e.g., solvent ratio) in a Design of Experiments (DoE) framework .

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